5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

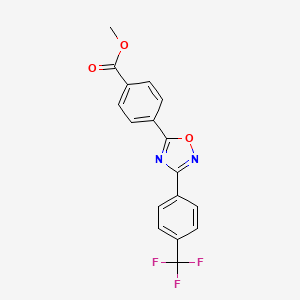

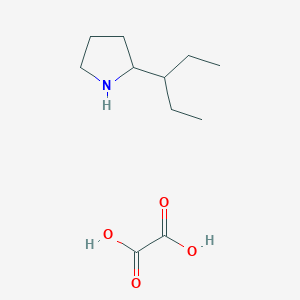

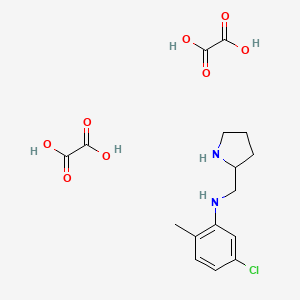

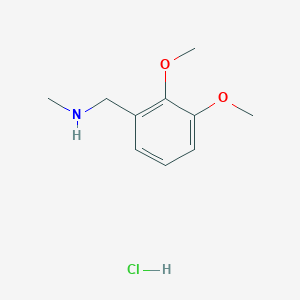

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C12H17ClN2 . It has an average mass of 224.730 Da and a monoisotopic mass of 224.108032 Da .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline involves a pyrrolidine ring attached to a methyl-aniline ring via a methylene bridge . The aniline ring is substituted with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 365.9±22.0 °C at 760 mmHg, and a flash point of 175.1±22.3 °C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 197.9±3.0 cm3 . It also has a LogP of 3.06 .Aplicaciones Científicas De Investigación

Oxidation and Transformation in Environmental Contexts

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can undergo oxidation reactions in environmental settings. A study on aniline derivatives shows that reactions with manganese dioxide in aqueous suspensions are significant for understanding the transformation of such compounds in acidic mineralogical and soil/water environments. This reaction is crucial in the absence of oxygen and significant microbial activity, demonstrating a pathway for environmental processing of aniline derivatives (Laha & Luthy, 1990).

Synthesis of Heterocyclic Compounds

The chemical can be used in the synthesis of various nitrogen-containing heterocyclic compounds. A relevant study illustrates the synthesis of pyrido and benzoxazine derivatives, showcasing the compound's role in creating complex heterocyclic structures, which have significant implications in pharmaceutical and chemical industries (Ito & Hamada, 1978).

Antimicrobial and Antitumor Activities

Some derivatives of aniline, including 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate, have been explored for their antimicrobial and antitumor activities. A study showed that certain hydrazonoyl substituted pyrimidinones exhibited moderate antibacterial and antifungal activities, as well as significant cytotoxic activities against human tumor cell lines (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Selective Fluorescence Sensing

The compound has applications in selective fluorescence sensing, as shown in a study where lanthanide metal-organic frameworks, including derivatives of the compound, demonstrated sensitivity to aniline. This highlights its potential use in detecting specific chemical substances through fluorescence responses (Song et al., 2019).

Electroluminescence and Photophysics

Aniline derivatives, like the one , play a crucial role in the field of electroluminescence and photophysics. For instance, their incorporation into organic light-emitting diode (OLED) devices as emitters has been studied, showing potential for high-efficiency lighting and display technologies (Vezzu et al., 2010).

Propiedades

IUPAC Name |

5-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2C2H2O4/c1-9-4-5-10(13)7-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTADERGCQLYENX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)